Cas no 2138001-73-5 (N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine)

N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine Chemical and Physical Properties
Names and Identifiers
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- N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine
- 2138001-73-5
- EN300-842720
-
- Inchi: 1S/C12H22N2/c1-2-6-12(14-9-10-4-5-10)7-8-13-11(12)3-1/h10-11,13-14H,1-9H2
- InChI Key: UNKQZWUZMPLJDR-UHFFFAOYSA-N
- SMILES: N(CC1CC1)C12CCCCC1NCC2
Computed Properties
- Exact Mass: 194.178298710g/mol
- Monoisotopic Mass: 194.178298710g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 24.1Ų
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842720-2.5g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 2.5g |
$3417.0 | 2024-05-21 | |
Enamine | EN300-842720-0.05g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 0.05g |
$1464.0 | 2024-05-21 | |
Enamine | EN300-842720-1g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 1g |
$1742.0 | 2023-09-02 | ||
Enamine | EN300-842720-1.0g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 1.0g |
$1742.0 | 2024-05-21 | |
Enamine | EN300-842720-0.1g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 0.1g |
$1533.0 | 2024-05-21 | |
Enamine | EN300-842720-0.25g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 0.25g |
$1604.0 | 2024-05-21 | |
Enamine | EN300-842720-5g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 5g |
$5056.0 | 2023-09-02 | ||
Enamine | EN300-842720-0.5g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 0.5g |
$1673.0 | 2024-05-21 | |
Enamine | EN300-842720-5.0g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 5.0g |
$5056.0 | 2024-05-21 | |
Enamine | EN300-842720-10.0g |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine |
2138001-73-5 | 95% | 10.0g |
$7497.0 | 2024-05-21 |
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine: A Comprehensive Overview
N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine, also known by its CAS number 2138001-73-5, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which have been extensively studied for their diverse biological activities. The indole core of this molecule is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while the cyclopropylmethyl substituent introduces unique steric and electronic properties. The amine functional group further enhances the compound's reactivity and potential for bioactivity.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer, anti-inflammatory, and neuroprotective agents. The N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine structure has been shown to exhibit promising biological activities due to its ability to interact with various cellular targets. For instance, research published in 2023 demonstrated that this compound can modulate key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
The synthesis of N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The indole framework is typically derived from tryptophan or other indole precursors, while the cyclopropylmethyl group is introduced via alkylation or coupling reactions. The optimization of these steps has been a focus of recent research, with advancements in catalyst design and reaction conditions significantly improving yield and purity.
One of the most intriguing aspects of this compound is its ability to adopt multiple conformations due to the flexibility of its cyclopropylmethyl substituent. This conformational diversity allows the molecule to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and kinases. A 2022 study reported that N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine exhibits selective binding to certain GPCRs, making it a valuable tool for studying receptor-ligand interactions.
In terms of applications, N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine has shown promise in preclinical models for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems suggests potential as a therapeutic agent. Additionally, ongoing research is exploring its use in cancer therapy, where it has demonstrated cytotoxic effects against various cancer cell lines.
The development of N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine as a drug candidate has also benefited from advancements in computational chemistry. Molecular docking studies have provided insights into its binding modes with target proteins, while pharmacokinetic modeling has informed dosage regimens for preclinical testing. These computational tools have significantly accelerated the drug discovery process and improved our understanding of this compound's mechanism of action.
In conclusion, N-(cyclopropylmethyl)-octahydro-1H-indol-3a-amine represents a fascinating example of how structural modifications can enhance the biological activity of indole derivatives. With its unique combination of steric and electronic properties, this compound holds great potential for advancing drug development in multiple therapeutic areas. As research continues to uncover new applications and mechanisms of action, N-(cyclopropylmethyl)-octahydro-1H-indol-3a-am
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